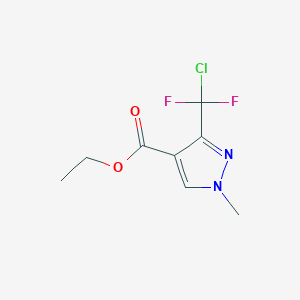
Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorodifluoromethyl group and an ethyl ester group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate typically involves the reaction of chlorodifluoromethyl-substituted pyrazole derivatives with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage. The reaction conditions often include refluxing the reactants in an organic solvent like tetrahydrofuran (THF) for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. Catalytic hydrogenative dechlorination reactions using heterogeneous palladium catalysts have been explored to achieve selective synthesis of this compound . The use of continuous-flow reactors allows for better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyrazole ring and the ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyrazole-4-carboxylic acid derivatives.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and ethanol.
Applications De Recherche Scientifique
Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various agrochemicals, including fungicides and herbicides.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The chlorodifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(Difluoromethyl)-1-methylpyrazole-4-carboxylate: Similar structure but lacks the chlorine atom.
Ethyl 3-(Trifluoromethyl)-1-methylpyrazole-4-carboxylate: Contains a trifluoromethyl group instead of a chlorodifluoromethyl group.
Ethyl 3-(Chloromethyl)-1-methylpyrazole-4-carboxylate: Contains a chloromethyl group instead of a chlorodifluoromethyl group.
Uniqueness
Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .
Propriétés
Formule moléculaire |
C8H9ClF2N2O2 |
|---|---|
Poids moléculaire |
238.62 g/mol |
Nom IUPAC |
ethyl 3-[chloro(difluoro)methyl]-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H9ClF2N2O2/c1-3-15-7(14)5-4-13(2)12-6(5)8(9,10)11/h4H,3H2,1-2H3 |
Clé InChI |
FIOCAFXJNSJHHM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(N=C1C(F)(F)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















